1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea
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Overview
Description
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a thiophen-3-ylmethyl group and a urea moiety
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with cyclohexylamine and thiophen-3-carboxylic acid
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Thiophene derivatives
Reduction: Cyclohexylamine derivatives
Substitution: Various substituted ureas
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is unique due to its specific structural features. Similar compounds include:
1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea: Similar structure but with a different position of the thiophenyl group.
1-Cyclohexyl-3-(benzyl)urea: Similar urea structure but with a benzyl group instead of a thiophenyl group.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRVKYDHCCLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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